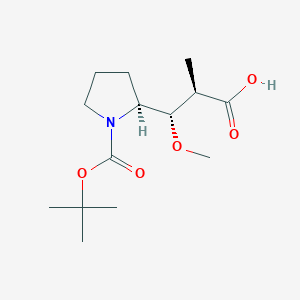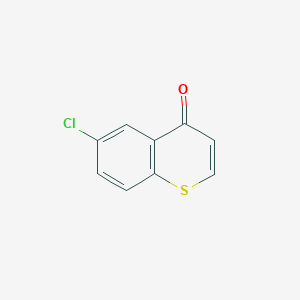
6-Chloro-4H-thiochromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4H-thiochromen-4-one is a heterocyclic compound with the molecular formula C9H7ClOS. It is a derivative of thiochromone, where a chlorine atom is substituted at the 6th position of the thiochromone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4H-thiochromen-4-one typically involves the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid, followed by cyclization of the resulting acrylates . Another method involves the use of rhodium-catalyzed alkyne hydroacylation and thio-conjugate addition sequences . These methods allow for the efficient production of thiochroman-4-ones and related derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-4H-thiochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form S,S-dioxide derivatives.
Reduction: Reduction reactions can convert the compound into different thiochroman derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions
Major Products Formed
The major products formed from these reactions include various substituted thiochroman-4-ones, S,S-dioxide derivatives, and other functionalized thiochroman compounds .
Applications De Recherche Scientifique
6-Chloro-4H-thiochromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 6-Chloro-4H-thiochromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to the inhibition of key enzymes in the parasite’s metabolic pathways. The compound’s structure allows it to interact with biological membranes and proteins, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiochromone: The parent compound, where the chlorine atom is absent.
6-Chloro-2-methyl-2,3-dihydro-4H-thiochromen-4-one: A derivative with a methyl group at the 2nd position.
4-Chloro-2H-thiochromene-3-carbaldehyde: Another related compound with different substitution patterns.
Uniqueness
6-Chloro-4H-thiochromen-4-one is unique due to the presence of the chlorine atom at the 6th position, which significantly influences its chemical reactivity and biological activity. This substitution enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
Propriétés
Formule moléculaire |
C9H5ClOS |
|---|---|
Poids moléculaire |
196.65 g/mol |
Nom IUPAC |
6-chlorothiochromen-4-one |
InChI |
InChI=1S/C9H5ClOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H |
Clé InChI |
AVQMBQMZZMZQSB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=O)C=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride](/img/structure/B11762898.png)
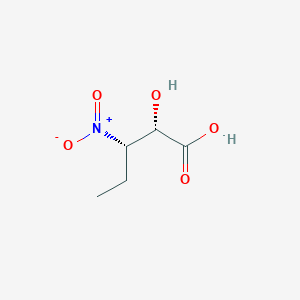
![1-(2-Chloro-6-fluorobenzyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B11762913.png)
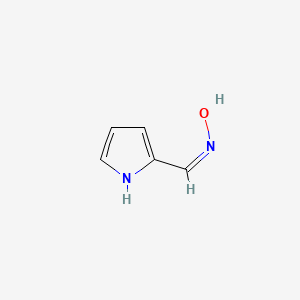
![ethyl (2E)-2-chloro-2-[(4-ethylphenyl)hydrazinylidene]acetate](/img/structure/B11762923.png)
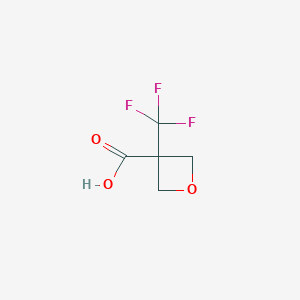
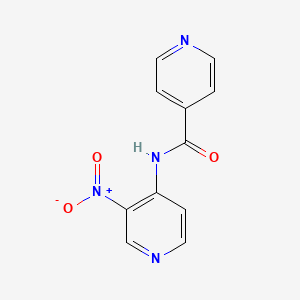
![methyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B11762933.png)
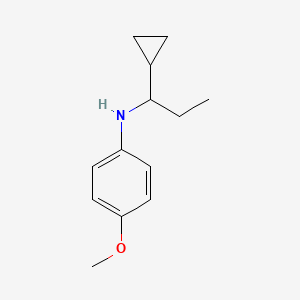
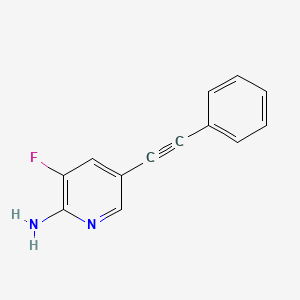
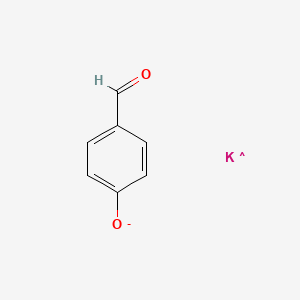

![3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11762968.png)
